1-(Dibenzo[b,d]furan-2-yl)ethanone
Overview
Description
1-(Dibenzo[b,d]furan-2-yl)ethanone is an organic compound with the chemical formula C14H10O2 It is an aromatic compound characterized by two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of 1-(Dibenzo[b,d]furan-2-yl)ethanone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of dibenzo[b,d]furan with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction is carried out in chloroform at room temperature for several hours. The general procedure is as follows:
- Dissolve anhydrous AlCl3 in chloroform.
- Add acetyl chloride to the solution.
- Slowly add dibenzo[b,d]furan to the mixture.
- Allow the reaction to proceed at room temperature for 3 hours.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Dibenzo[b,d]furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur on the aromatic rings.
Friedel-Crafts Reactions: As a substrate, it can undergo further acylation or alkylation reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2).
Scientific Research Applications
1-(Dibenzo[b,d]furan-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Dibenzo[b,d]furan-2-yl)ethanone exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. For instance, compounds containing the dibenzo[b,d]furan moiety have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . Additionally, these compounds can modulate pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
1-(Dibenzo[b,d]furan-2-yl)ethanone can be compared with other similar compounds such as:
Dibenzofuran: A simpler structure without the ethanone group, used as a heat transfer agent and in the synthesis of pharmaceuticals.
1-(Furan-2-yl)ethanone: A related compound with a furan ring instead of the dibenzofuran structure, used in flavor and fragrance industries.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-dibenzofuran-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSVCHFRQANVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303608 | |
Record name | 1-(dibenzo[b,d]furan-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13761-32-5 | |
Record name | NSC159315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(dibenzo[b,d]furan-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYLDIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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